N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Properties
Molecular Formula |
C17H13Cl2NO2S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-13-7-6-12(10-14(13)19)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21) |
InChI Key |
DOTZVDXTVIWMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thioether Formation and Cyclization
A key intermediate is the thioether precursor, which undergoes intramolecular cyclization to form the oxathiine ring. For example, reaction of 2-mercaptoethanol with a β-chlorovinyl ketone derivative in the presence of a base (e.g., potassium carbonate) generates the dihydrooxathiine framework. Substituted phenyl groups at the 3-position are introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling prior to cyclization.
Table 1: Representative Cyclization Conditions
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Phenyl-β-chlorovinyl ketone | K₂CO₃, DMF | DMF | 80 | 72 |
| 3-(4-Fluorophenyl) analog | NaH, THF | THF | 60 | 68 |
Carboxamide Functionalization
The N-(3,4-dichlorophenyl)carboxamide moiety is introduced via nucleophilic acyl substitution or condensation reactions.
Acylation of 3,4-Dichloroaniline
The most direct method involves reacting 5,6-dihydro-1,4-oxathiine-2-carbonyl chloride with 3,4-dichloroaniline in anhydrous dichloromethane. Triethylamine is used as a base to scavenge HCl, with catalytic 4-dimethylaminopyridine (DMAP) enhancing reactivity.
Critical Parameters:
-
Purity of carbonyl chloride: Residual solvents (e.g., thionyl chloride) must be removed to prevent side reactions.
-
Stoichiometry: A 1:1.2 molar ratio of aniline to carbonyl chloride minimizes unreacted starting material.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote decomposition at elevated temperatures. Dichloromethane and THF are preferred for acylation steps, with optimal temperatures ranging from 0°C (for acid-sensitive intermediates) to 60°C.
Catalytic Systems
-
DMAP: Accelerates acylation by forming a reactive acylpyridinium intermediate.
-
Palladium catalysts: Required for Suzuki couplings when introducing substituted phenyl groups (e.g., Pd(PPh₃)₄ with K₂CO₃ in ethanol/water).
Structural Confirmation and Purity Analysis
Spectroscopic Characterization
Chromatographic Purification
Silica gel chromatography using ethyl acetate/hexane (3:7) eluent removes unreacted aniline and dimeric byproducts. HPLC with a C18 column (acetonitrile/water gradient) confirms >98% purity.
Scale-Up Considerations and Industrial Relevance
The synthesis is adaptable to kilogram-scale production, with the following modifications:
-
Continuous flow reactors: Minimize exothermic hazards during cyclization.
-
Recrystallization solvents: Ethanol/water mixtures improve yield recovery compared to column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, similar compounds have been shown to inhibit photosynthesis by blocking electron flow in photosystem II .
Comparison with Similar Compounds
1,4-Dioxine vs. 1,4-Oxathiine Derivatives
- Compound 14a (3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide): Exhibits moderate inhibitory activity against hCA II (IC₅₀ slightly higher than the more potent 2-methyl-3-oxo-benzooxazine derivative 11) but strong activity against hCA I .
Thieno[3,2-b]pyrrole Derivatives
- Compound 8b (4-ethyl-thieno[3,2-b]pyrrole-5-carboxamide): Shows lower potency against both hCA I and II compared to oxathiine/dioxine derivatives, highlighting the importance of oxygen/sulfur heterocycles over sulfur/nitrogen systems .
- Compound 8f (4-(4-chlorobenzyl)-thieno[3,2-b]pyrrole-5-carboxamide): Least active in the series, indicating that bulky aromatic substituents on thieno-pyrrole cores disrupt optimal enzyme interactions .
Substituent Effects
Dichlorophenyl vs. Alkyl/Aryl Groups
Linker Modifications
- Prolonged alkyl chains between the benzenesulfonamide and oxathiine groups (e.g., N-propyl derivatives) marginally decrease inhibitory activity, suggesting shorter linkers favor optimal enzyme engagement .
Structural Analogs and Derivatives
- N-(2,6-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide :
Critical Analysis and Implications
- The 1,4-oxathiine core balances electronic (sulfur’s polarizability) and steric properties, making it superior to thieno-pyrrole systems but slightly less optimized than dioxine/benzooxazine derivatives for hCA II inhibition.
- The 3,4-dichlorophenyl group likely enhances target selectivity and binding affinity compared to alkyl or simpler aryl substituents.
- Further studies are needed to quantify the target compound’s IC₅₀ values and explore its pharmacokinetic profile.
Biological Activity
N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound classified as an oxathiine derivative. Its unique structure includes a dichlorophenyl group, a phenyl group, and an oxathiine ring, which contribute to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H14Cl2N2O
- Molecular Weight : Approximately 366.3 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction modulates various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It has the potential to bind to receptors that regulate cellular signaling pathways.
Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by targeting specific cancer cell lines. For instance, it has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells through modulation of the NF-kB signaling pathway .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly affect cancer cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCC | 24.74 | Induces apoptosis via NF-kB inhibition |
| MCF-7 | 5.12 | Inhibits thymidylate synthase activity |
These findings indicate that the compound may serve as a lead candidate for further development in cancer therapy.
Case Studies
Several case studies have explored the compound's biological effects:
- Study on Hepatocellular Carcinoma : A study investigated the effects of the compound on HCC cells and found that it significantly increased apoptosis rates and inhibited cell growth through NF-kB pathway modulation .
- Comparison with Standard Drugs : In comparative studies against standard anticancer drugs like 5-Fluorouracil and Tamoxifen, this compound showed promising results with lower IC50 values in certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
